5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Description
5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H10ClN3O3S and its molecular weight is 335.76. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the blood coagulation enzyme factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, showing competitive inhibition . The compound’s design and synthesis were based on the X-ray crystal structure of FXa and its inhibitor rivaroxaban .
Biochemical Pathways
The compound affects the blood coagulation pathway by inhibiting FXa . This inhibition reduces thrombin generation, indirectly inhibiting platelet aggregation . The compound also inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Pharmacokinetics
The compound is a highly potent, selective, direct, and orally bioavailable FXa inhibitor with excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles . It has good bioavailability, low clearance, and a small volume of distribution . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The compound’s action results in a reduction in thrombin generation , which in turn leads to an indirect inhibition of platelet aggregation . This makes it a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems .
Properties
IUPAC Name |
5-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-20-9-5-3-2-4-8(9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTKRKGFRQCERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.